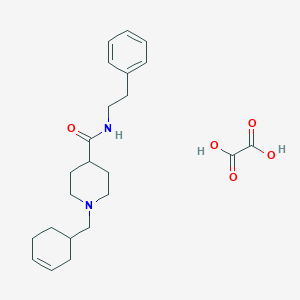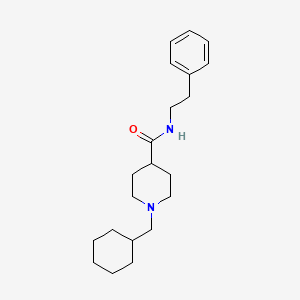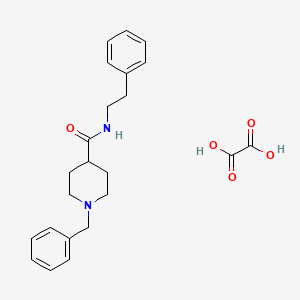
1-benzyl-N-(2-phenylethyl)-4-piperidinecarboxamide oxalate
Vue d'ensemble
Description
1-benzyl-N-(2-phenylethyl)-4-piperidinecarboxamide oxalate is a chemical compound that has been studied extensively due to its potential applications in scientific research. This compound is commonly referred to as BEP or Nocaine, and it belongs to the class of piperidine derivatives. BEP has been shown to have interesting biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
BEP exerts its effects by binding to the dopamine transporter and inhibiting the reuptake of dopamine. This leads to an increase in dopamine levels in the synaptic cleft, which can have various effects on neurotransmission and behavior. BEP has also been shown to have some affinity for other neurotransmitter transporters, such as the norepinephrine transporter and the serotonin transporter.
Biochemical and Physiological Effects:
BEP has been shown to have various biochemical and physiological effects, including changes in neurotransmitter levels and alterations in behavior. It has been shown to increase locomotor activity in rodents, which is a measure of the stimulant effects of the compound. BEP has also been shown to have some analgesic effects, although the mechanism behind this is not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BEP in lab experiments is its high affinity for the dopamine transporter, which makes it a useful tool for studying the function of this protein. However, one limitation is that BEP is a relatively new compound, and its effects on various neurotransmitter systems are not well understood. Additionally, the compound has not been extensively studied in humans, so its safety profile is not well established.
Orientations Futures
There are several future directions for research on BEP. One area of interest is the potential therapeutic applications of the compound, particularly in the treatment of neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). Another area of interest is the development of new compounds that are based on the structure of BEP, which may have improved pharmacological properties. Finally, further research is needed to fully understand the biochemical and physiological effects of BEP and its potential applications in scientific research.
Applications De Recherche Scientifique
BEP has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the dopamine transporter, which is a protein that plays a critical role in the regulation of dopamine neurotransmission. BEP has been used as a tool to study the function of the dopamine transporter and its role in various neurological disorders.
Propriétés
IUPAC Name |
1-benzyl-N-(2-phenylethyl)piperidine-4-carboxamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O.C2H2O4/c24-21(22-14-11-18-7-3-1-4-8-18)20-12-15-23(16-13-20)17-19-9-5-2-6-10-19;3-1(4)2(5)6/h1-10,20H,11-17H2,(H,22,24);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCFGNNQXKNSMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCCC2=CC=CC=C2)CC3=CC=CC=C3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



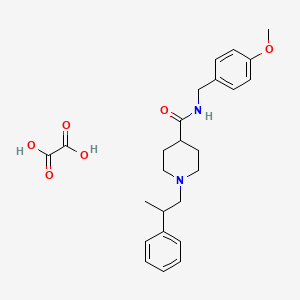
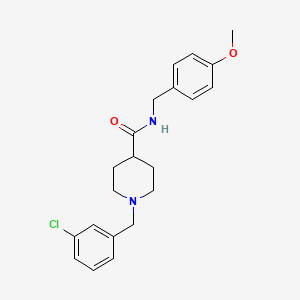
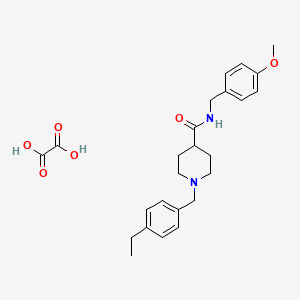
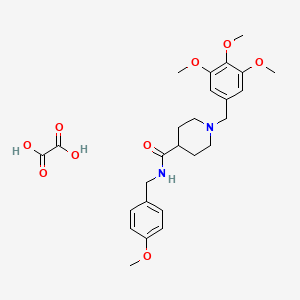
![1-[4-(benzyloxy)benzyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide oxalate](/img/structure/B3949724.png)

![1-[4-(benzyloxy)-3-methoxybenzyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide](/img/structure/B3949726.png)
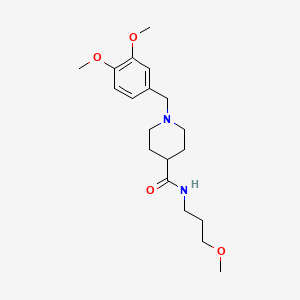
![N-(3-methoxypropyl)-1-[(5-methyl-2-furyl)methyl]-4-piperidinecarboxamide oxalate](/img/structure/B3949736.png)
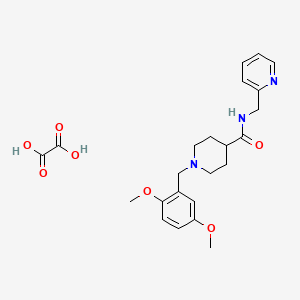
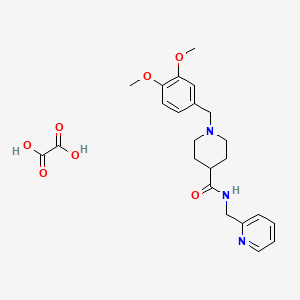
![1-[3-(benzyloxy)benzyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide oxalate](/img/structure/B3949752.png)
